molecular formula C12H19NO6 B049084 Diethyl 2-acetamido-2-(3-oxopropyl)propanedioate CAS No. 53908-65-9

Diethyl 2-acetamido-2-(3-oxopropyl)propanedioate

Cat. No.: B049084
CAS No.: 53908-65-9
M. Wt: 273.28 g/mol
InChI Key: CCZIKQHNURLYJE-UHFFFAOYSA-N
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Description

Diethyl 2-acetamido-2-(3-oxopropyl)propanedioate is a high-purity chemical building block designed for research and development applications. This specialty malonate derivative is characterized by its acetamido and 3-oxopropyl functional groups, which make it a valuable intermediate in organic synthesis. Compounds within this chemical class are frequently employed in the construction of more complex molecules, particularly in pharmaceutical research for the synthesis of novel active compounds . The diethyl malonate core serves as a versatile precursor for the introduction of amino acid-like structures or other complex moieties into target molecules . As a reagent, it facilitates key synthetic steps, including alkylation and condensation reactions, enabling researchers to explore new chemical spaces in drug discovery and material science. This product is provided with comprehensive characterization data to ensure identity and purity for your analytical method development and validation needs. It is strictly for laboratory research purposes. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

diethyl 2-acetamido-2-(3-oxopropyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6/c1-4-18-10(16)12(7-6-8-14,13-9(3)15)11(17)19-5-2/h8H,4-7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZIKQHNURLYJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC=O)(C(=O)OCC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 2-acetamido-2-(3-oxopropyl)propanedioate is a compound of increasing interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12H19NO5C_{12}H_{19}NO_5 and features a diethyl malonate backbone with an acetamido group and a propanedioate moiety. The compound is characterized by its ability to undergo various chemical reactions, which can be harnessed for biological applications.

Biological Activity

Mechanism of Action
The compound's biological activity largely stems from its interactions with specific enzymes and proteins. The acetamido group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This property makes it a candidate for studying enzyme kinetics and protein interactions in various biochemical pathways.

Anticancer Potential
Research indicates that this compound may have anticancer properties. It has been shown to modulate the activity of the c-Myc oncogene, which is implicated in several cancers, including breast and prostate cancer. By inhibiting c-Myc activity, the compound could reduce tumor growth and proliferation in various cancer models .

Anti-inflammatory Effects
In addition to its anticancer potential, this compound has demonstrated anti-inflammatory effects in preclinical studies. It appears to downregulate pro-inflammatory cytokines, which may provide therapeutic benefits in conditions characterized by chronic inflammation .

Synthesis and Derivatives

This compound can be synthesized through multi-step organic reactions involving diethyl malonate and appropriate acylating agents. The synthesis typically involves:

  • Formation of the Malonate Derivative : Diethyl malonate is reacted with an acetamido group under basic conditions.
  • Introduction of the Propanedioate Moiety : The resulting intermediate is then treated with propanedioic acid derivatives to form the final product.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits c-Myc oncogene activity; reduces tumor proliferation
Anti-inflammatoryDownregulates pro-inflammatory cytokines; potential benefits in chronic inflammation
Enzyme InteractionForms hydrogen bonds with enzyme active sites; alters enzyme kinetics

Case Studies

Several case studies have documented the effects of this compound in vitro and in vivo:

  • Case Study on Cancer Cell Lines : A study evaluated the compound's effect on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting potential for further development as an anticancer agent .
  • Inflammatory Disease Model : In a murine model of arthritis, administration of this compound resulted in decreased swelling and joint inflammation compared to controls, highlighting its anti-inflammatory properties .

Scientific Research Applications

Chemical Properties and Structure

Diethyl 2-acetamido-2-(3-oxopropyl)propanedioate is characterized by the following chemical formula:

  • Molecular Formula : C12H19N1O5
  • Molecular Weight : 239.29 g/mol
  • CAS Number : 53908-65-9

The compound features an acetamido group, which enhances its solubility and biological interactions, making it suitable for various applications in organic synthesis and medicinal chemistry.

Synthesis Applications

2.1 Drug Development

This compound is frequently employed in the synthesis of pharmaceutical compounds. It acts as a building block for creating more complex molecules, particularly in the development of analgesics and anti-inflammatory agents. Its structural properties allow for modifications that can enhance biological activity.

Case Study : Research has demonstrated its effectiveness in synthesizing new derivatives that exhibit improved potency against specific targets in pain management therapies .

2.2 Biosynthesis of Alkaloids

This compound is also used as a reagent in the hydrogenation and biosynthesis of lupin alkaloids. The ability to facilitate these biochemical reactions is crucial for the development of natural product-based pharmaceuticals.

Research Applications

3.1 Biological Studies

This compound has been utilized in various biological studies to explore its effects on cellular processes. Its acetamido group contributes to enhanced interaction with biological molecules, which is essential for drug design.

Case Study : In a study focusing on cellular signaling pathways, derivatives of this compound were shown to modulate specific receptor activities, indicating potential therapeutic uses in treating diseases related to these pathways .

3.2 Material Science

In material science, this compound's properties are exploited to develop novel materials with specific functionalities. Its ability to form stable complexes with metal ions has been investigated for applications in catalysis and sensor technology.

Comparative Data Table

The following table summarizes key applications and findings related to this compound:

Application AreaDescriptionKey Findings
Drug DevelopmentBuilding block for analgesics and anti-inflammatoriesImproved potency in synthesized derivatives
BiosynthesisReagent for lupin alkaloid synthesisFacilitates hydrogenation reactions
Biological StudiesModulation of cellular signaling pathwaysPotential therapeutic uses identified
Material ScienceDevelopment of novel materialsStable complexes formed with metal ions

Comparison with Similar Compounds

Structural and Functional Analysis

  • 3-Oxopropyl vs. 4-Octylphenylethyl (CAS 162358-08-9): The 3-oxopropyl group introduces a ketone functionality, enabling keto-enol tautomerism and participation in condensation reactions. In contrast, the 4-octylphenylethyl substituent (CAS 162358-08-9) adds significant hydrophobicity, making it suitable for lipid membrane penetration in drug delivery .
  • Cyanide vs. Bromine Substituents: The cyanoethyl derivative (CAS 52921-26-3) exhibits higher electrophilicity due to the electron-withdrawing nitrile group, favoring Michael addition reactions. The dibromopropyl analog (CAS 49761-11-7) leverages bromine’s electronegativity for cross-coupling reactions or polymer stabilization .
  • Heterocyclic Influence (CAS 89662-45-3):
    The pyridinylmethyl group enhances solubility in aqueous media and may interact with biological targets via π-π stacking, suggesting utility in central nervous system (CNS) drug design .

Stability and Handling

  • Brominated analogs (e.g., CAS 49761-11-7) require low-temperature storage (+5°C) to prevent decomposition, whereas pyridine-containing derivatives (CAS 89662-45-3) are stable at room temperature .

Q & A

Q. How can researchers optimize the synthesis of Diethyl 2-acetamido-2-(3-oxopropyl)propanedioate to achieve high yields and purity?

  • Methodological Answer : Optimization hinges on precise molar ratios of reactants and controlled reaction conditions. Evidence suggests using a 1:1.2 molar ratio of the acetamido precursor to the 3-oxopropyl derivative to achieve yields >90% and purity >99% . Key steps include:
  • Temperature Control : Maintain 60–80°C to avoid side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
    Data Table :
Reactant Ratio (Acetamido:3-Oxopropyl)Yield (%)Purity (%)
1:17895
1:1.29299.5

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry (e.g., δ 1.2–1.4 ppm for ethyl groups; δ 2.1 ppm for acetamido protons) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
  • Mass Spectrometry : ESI-MS for molecular ion validation (e.g., [M+H]+^+ at m/z 360.4) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability tests indicate:
  • Short-Term : Stable at room temperature for 1–2 weeks in inert atmospheres (N2_2 or Ar).
  • Long-Term : Store at 4°C in amber vials to prevent photodegradation. Avoid humidity to prevent hydrolysis of ester groups .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The compound’s active methylene groups (adjacent to carbonyls) form resonance-stabilized carbanions upon deprotonation (using bases like NaH or LDA). These intermediates undergo nucleophilic attack, enabling:
  • Alkylation : Reaction with alkyl halides (e.g., benzyl bromide) to form branched derivatives .
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids under Pd catalysis .
    Computational studies (DFT) can model charge distribution and transition states to predict regioselectivity .

Q. How can researchers resolve contradictions in crystallographic data during structural elucidation?

  • Methodological Answer : Use iterative refinement protocols:
  • SHELX Suite : SHELXL for least-squares refinement and SHELXD for phase correction, especially with twinned or high-resolution data .
  • Validation Tools : CheckCIF/PLATON to identify outliers in bond lengths/angles and assess hydrogen bonding networks .
    Example workflow:
StepTool/ParameterOutcome
Initial ModelSHELXSGenerate trial structure
RefinementSHELXL (R-factor < 0.05)Optimize atomic coordinates
ValidationPLATONFlag steric clashes (<0.5 Å)

Q. What experimental strategies are effective for studying enzymatic interactions involving this compound?

  • Methodological Answer :
  • Enzyme Kinetics : Monitor substrate turnover via UV-Vis spectrophotometry (e.g., NADH depletion at 340 nm in dehydrogenase assays) .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., acetyltransferases) to resolve binding modes. Soak crystals in 10 mM ligand solution for 24–48 hours .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS) .

Q. How can computational chemistry enhance the design of derivatives with improved bioactivity?

  • Methodological Answer :
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to predict optimal functional groups .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to identify stable binding conformers .
    Example computational workflow:
StepSoftwareOutput
DockingAutoDock VinaInitial binding poses
MD SimulationGROMACSStability of ligand-protein complex
Free Energy CalculationMM-PBSAΔG binding (~-8.2 kcal/mol)

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